molecular formula C17H15N5O2S2 B2513463 N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1219913-25-3

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2513463
CAS No.: 1219913-25-3
M. Wt: 385.46
InChI Key: RWMWTYKHTXMZFE-UHFFFAOYSA-N
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Description

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2S2 and its molecular weight is 385.46. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazo[1,2-a]pyridine moiety is known to interact with cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These interactions can lead to the modulation of enzyme activity, ion channel function, and neurotransmitter signaling, respectively. Additionally, the thiadiazole ring may interact with sulfur-containing biomolecules, potentially affecting redox reactions and cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDKs can lead to alterations in cell cycle progression and proliferation . Furthermore, the compound’s effect on calcium channels and GABA A receptors can impact neuronal signaling and neurotransmission, potentially influencing processes such as synaptic plasticity and memory formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The imidazo[1,2-a]pyridine moiety can bind to the active sites of CDKs, inhibiting their activity and leading to cell cycle arrest . Additionally, the compound may act as a ligand for calcium channels and GABA A receptors, modulating their function and influencing ion flux and neurotransmitter release . These interactions can result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular metabolism and gene expression, highlighting the importance of temporal effects in understanding its overall impact.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of cell signaling pathways and gene expression . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound may undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can affect the compound’s overall efficacy and toxicity, highlighting the importance of understanding its metabolic fate in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can impact its biochemical effects, highlighting the importance of understanding its transport and distribution dynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects, emphasizing the importance of subcellular localization in understanding its mechanism of action.

Biological Activity

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has shown promise in various biological applications. The unique combination of its heterocyclic structures contributes to its diverse biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features several key structural components:

  • Imidazo[1,2-a]pyridine moiety
  • Thiadiazole ring
  • Furan core

These components not only enhance its chemical reactivity but also its potential interactions with biological targets.

Property Details
Molecular Formula C₁₅H₁₈N₄OS₂
Molecular Weight 358.45 g/mol
CAS Number 1351611-26-1

Anticancer Activity

Research indicates that derivatives of thiadiazole, including the compound , exhibit significant anticancer properties. A study evaluated the cytotoxic effects of similar compounds against various cancer cell lines (PC3, HT29, SKNMC) using the MTT assay. The results demonstrated that certain derivatives showed higher cytotoxicity compared to standard chemotherapeutics like doxorubicin. Notably, compounds with nitro and methoxy groups exhibited enhanced activity against specific cancer cells .

The mechanism through which this compound exerts its anticancer effects includes:

  • Inhibition of Lipoxygenase Enzymes : This compound has been identified as a potent inhibitor of 15-lipoxygenase-1 (LOX), an enzyme implicated in tumor progression and inflammation. Inhibition of this enzyme can lead to reduced tumor growth and metastasis .
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of tyrosine kinases, which are crucial for cell proliferation and survival .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit bacterial growth effectively. The structural features of the compound contribute to its ability to disrupt bacterial cell wall synthesis and function .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiadiazole derivatives:

  • Cytotoxicity Assessment : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications at specific positions significantly influenced their activity levels .
  • Enzyme Inhibition Studies : Research has highlighted the importance of targeting LOX enzymes in cancer therapy. Compounds similar to this compound demonstrated effective inhibition profiles that could lead to novel anticancer agents .
  • Antimicrobial Efficacy : A comparative study showed that certain derivatives exhibited substantial antibacterial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .

Properties

IUPAC Name

N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c1-10-7-13(11(2)24-10)15(23)19-16-20-21-17(26-16)25-9-12-8-22-6-4-3-5-14(22)18-12/h3-8H,9H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMWTYKHTXMZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.